Dihydro-7-hydroxymyoporone
Description
Properties
CAS No. |
66472-04-6 |
|---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-(furan-3-yl)-6,7-dihydroxy-4,8-dimethylnonan-1-one |
InChI |
InChI=1S/C15H24O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,14-15,17-18H,4-5,8H2,1-3H3 |
InChI Key |
PRLJTIPWGNRUNG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O |
Canonical SMILES |
CC(C)C(C(CC(C)CCC(=O)C1=COC=C1)O)O |
melting_point |
70-71°C |
Other CAS No. |
66472-04-6 |
physical_description |
Solid |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Dihydro-7-hydroxymyoporone has been studied for its potential therapeutic effects, particularly in the following areas:
1.1 Anticancer Activity
- Mechanism of Action : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through the activation of specific signaling pathways that lead to cell death.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
1.2 Anti-inflammatory Properties
- Mechanism : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Case Study : In animal models of arthritis, treatment with this compound resulted in a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Applications
This compound has also been evaluated for its antimicrobial properties:
2.1 Antibacterial Effects
- Mechanism : The compound exhibits activity against multi-drug resistant bacterial strains, disrupting bacterial cell wall synthesis and function.
- Case Study : A study assessed its efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at low concentrations.
2.2 Antifungal Activity
- Research Findings : Preliminary studies suggest that this compound may inhibit fungal growth, though further research is needed to elucidate the mechanisms involved.
Metabolic Studies
The compound's role in metabolic processes has been investigated:
3.1 Metabolomics
- Application : this compound has been utilized in metabolomic studies to understand plant responses to stressors.
- Findings : It was found to modulate metabolic pathways associated with stress responses in plants, highlighting its potential use in agricultural biotechnology .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis through signaling pathways | Significant growth inhibition in MCF-7 cells; more potent than doxorubicin |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced paw swelling in arthritis models |
| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against multi-drug resistant strains |
| Metabolic Studies | Modulates stress response pathways in plants | Altered metabolic profiles under stress conditions |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Dihydro-7-hydroxymyoporone shares metabolic and structural similarities with several plant-derived compounds involved in stress responses. Below is a detailed comparative analysis:
Structural Comparisons
Table 1: Structural and Chemical Properties
| Compound | Formula | Molecular Weight | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| This compound | C₁₅H₂₄O₄ | 268.35 g/mol | Hydroxyl, Ketone, Furanyl | Branched methyl groups (C4, C8) |
| Jasmonic Acid (JA) | C₁₂H₁₈O₃ | 210.27 g/mol | Cyclopentanone, Carboxyl | Cyclic ketone, unsaturated side chain |
| Hexadecanoic Acid | C₁₆H₃₂O₂ | 256.43 g/mol | Carboxylic acid | Long aliphatic chain |
| Feruloyl Glucoside | C₁₆H₂₀O₉ | 356.32 g/mol | Phenolic ester, Glucose | Aromatic ring linked to glucose |
Key Observations :
- Furanyl vs. Cyclic Ketone: Unlike jasmonic acid, which contains a cyclopentanone core, this compound incorporates a furan ring, enhancing its reactivity in electron-deficient environments .
- Branching vs.
Functional Roles in Plant Defense
Key Findings :
- DON Detoxification: this compound accumulates in barley during Fusarium infection, correlating with DON detoxification and upregulation of phenylpropanoid pathways . In contrast, feruloyl glucosides are linked to trichothecene resistance via phenolic conjugation .
- Signaling Specificity : While jasmonic acid broadly activates defense genes, this compound’s role is more specialized, acting as a stress-specific biomarker rather than a signaling molecule .
Biomarker Efficacy in Metabolomics
Untargeted metabolomics (GC-MS/LC-MS) reveals distinct accumulation patterns:
- This compound : Elevated in barley cultivars with the FHB1 QTL, suggesting genetic linkage to DON resistance .
- β-Lyxopyranose and Melibiose: Identified in presymptomatic Botrytis cinerea-infected strawberries, highlighting their utility as early infection markers compared to this compound’s mycotoxin-specific role .
Preparation Methods
Early Friedel-Crafts Cyclization Methods
The earliest reported synthesis of 7-HQ dates to Mayer et al. (1927), who performed an intramolecular Friedel-Crafts cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide (3-HPCA) in a molten AlCl₃ environment. This method yielded a mixture of 7-HQ and its structural isomer, 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ), in a 1:1 ratio. The reaction required temperatures exceeding 200°C, resulting in poor mixing efficiency and low yields (~40%) on industrial scales. Additionally, the use of toxic 3-aminophenol as a precursor raised safety concerns.
Shigematsu et al. (1961) modified this approach by incorporating KCl and NaCl into the AlCl₃ melt, which improved reaction homogeneity and increased yields to 55%. However, scalability remained limited due to the challenges of handling molten Lewis acids and the persistent formation of 5-HQ as a byproduct.
Modern Synthetic Methods
Solvent-Enhanced Friedel-Crafts Cyclization (US20060079690A1)
| Parameter | Solvent Method (US20060079690A1) | Traditional Melt Method |
|---|---|---|
| Yield | 68% | 40–55% |
| Purity | >99.3% | 85–90% |
| Reaction Temperature | 155–165°C | 200–220°C |
| Byproduct (5-HQ) | ≤2% | 40–50% |
| Scalability | High | Low |
Resorcinol-Based Synthesis (CN105017146A)
An alternative route disclosed in CN105017146A avoids 3-aminophenol entirely by starting with resorcinol.
Three-Step Process:
-
Esterification : Resorcinol reacts with 3-chloropropionyl chloride in dichloromethane (DCM) with triethylamine at 0°C to form (3-hydroxyphenyl)-3-chloropropionate (92% yield).
-
Friedel-Crafts Cyclization : The ester undergoes AlCl₃-catalyzed cyclization in DCM at 40°C for 24 hours, yielding 7-hydroxychroman-2-one (85% yield).
-
Aminolysis : Treatment with ammonia in methanol at 70–80°C under 0.5 MPa pressure converts the lactone to 7-HQ (89% yield).
Advantages :
Data Table 2: Resorcinol Route Performance
| Step | Conditions | Yield |
|---|---|---|
| Esterification | 0°C, DCM, triethylamine | 92% |
| Cyclization | 40°C, DCM, AlCl₃, 24h | 85% |
| Aminolysis | 70–80°C, NH₃, 0.5 MPa, 24h | 89% |
| Total Yield | 68.7% |
Critical Analysis of Methodologies
Solvent Selection and Reaction Efficiency
The US20060079690A1 method’s use of sulfolane or tributylamine addresses the poor heat transfer of molten AlCl₃, reducing thermal degradation and enabling continuous processing. In contrast, the CN105017146A route employs DCM, which simplifies purification but requires careful handling due to its volatility.
Industrial-Scale Optimization
Q & A
Q. What ethical approvals are required for in vivo studies involving this compound?
- Methodological Answer : Secure IRB/IACUC approval before initiating studies. Include:
- Animal welfare : Adherence to ARRIVE guidelines for housing and endpoints.
- Biosafety : Risk assessments for compound handling (e.g., cytotoxicity to researchers).
- Data transparency : Pre-register study designs on Open Science Framework (OSF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
